molecular formula C17H19N B14761171 (2R)-2-biphenyl-4-ylpiperidine

(2R)-2-biphenyl-4-ylpiperidine

Cat. No.: B14761171
M. Wt: 237.34 g/mol
InChI Key: WQIHYIUYBRGORU-QGZVFWFLSA-N
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Description

(2R)-2-biphenyl-4-ylpiperidine is a chiral compound that features a piperidine ring substituted with a biphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-biphenyl-4-ylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of biphenyl and piperidine derivatives.

    Coupling Reaction: The biphenyl derivative is coupled with the piperidine ring using a suitable catalyst, often a palladium-based catalyst, under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes and advanced separation techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-biphenyl-4-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2R)-2-biphenyl-4-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-biphenyl-4-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-biphenyl-4-ylpiperidine: The enantiomer of (2R)-2-biphenyl-4-ylpiperidine with different stereochemistry.

    2-phenylpiperidine: A structurally similar compound with a single phenyl group.

    4-phenylpiperidine: Another related compound with the phenyl group at the 4-position.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the biphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2R)-2-(4-phenylphenyl)piperidine

InChI

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2/t17-/m1/s1

InChI Key

WQIHYIUYBRGORU-QGZVFWFLSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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